molecular formula C15H28N2O3S B2985707 N-cyclopentyl-4-(isobutylsulfonyl)piperidine-1-carboxamide CAS No. 1797080-60-4

N-cyclopentyl-4-(isobutylsulfonyl)piperidine-1-carboxamide

Cat. No. B2985707
M. Wt: 316.46
InChI Key: MRHLMHNHKJZTDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclopentyl-4-(isobutylsulfonyl)piperidine-1-carboxamide” is a chemical compound with the molecular formula C15H28N2O3S and a molecular weight of 316.46. It is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-cyclopentyl-4-(isobutylsulfonyl)piperidine-1-carboxamide” include a density of 1.1±0.1 g/cm3, a boiling point of 387.2±31.0 °C at 760 mmHg, and a flash point of 162.3±25.0 °C . It also has a polar surface area of 41 Å2 and a molar volume of 186.7±5.0 cm3 .

Scientific Research Applications

Inhibitory Activity in Biological Systems

Compounds structurally related to N-cyclopentyl-4-(isobutylsulfonyl)piperidine-1-carboxamide have been investigated for their inhibitory activities in biological systems. For instance, isobutylamides from Piper sarmentosum demonstrated inhibitory activity against cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LO), indicating potential applications in inflammation and pain research (Stöhr, Xiao, & Bauer, 1999).

Neuroinflammation Imaging

Another significant application is in neuroinflammation imaging, where compounds like [11C]CPPC have been used as PET radiotracers to image reactive microglia, disease-associated microglia, and neuroinflammation in vivo. This application is crucial for understanding and developing therapeutics for neuropsychiatric disorders (Horti et al., 2019).

Pharmacologically Relevant Properties

Research has also focused on the modulation of pharmacologically relevant properties of similar compounds. For instance, the effect of partially fluorinated N-alkyl-substituted piperidine-2-carboxamides on properties like basicity, lipophilicity, and aqueous solubility has been studied, providing insights into the design of compounds with better pharmacokinetic profiles (Vorberg et al., 2016).

Antimicrobial Activities

The synthesis and antibacterial evaluation of novel compounds demonstrate the potential of piperidine derivatives in addressing bacterial infections. This includes research on novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides showing antibacterial effects against both Gram-negative and Gram-positive bacteria (Pouramiri et al., 2017).

Antipsychotic Potential

Heterocyclic carboxamides have been synthesized and evaluated as potential antipsychotic agents, highlighting the importance of such compounds in developing new treatments for psychiatric disorders. These studies have explored binding to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, as well as in vivo efficacy against apomorphine-induced responses (Norman et al., 1996).

Future Directions

Piperidines and their derivatives, such as “N-cyclopentyl-4-(isobutylsulfonyl)piperidine-1-carboxamide”, continue to be an important area of research in the pharmaceutical industry . Future directions may include the development of more efficient synthesis methods and the exploration of new therapeutic applications .

properties

IUPAC Name

N-cyclopentyl-4-(2-methylpropylsulfonyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3S/c1-12(2)11-21(19,20)14-7-9-17(10-8-14)15(18)16-13-5-3-4-6-13/h12-14H,3-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHLMHNHKJZTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-4-(isobutylsulfonyl)piperidine-1-carboxamide

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